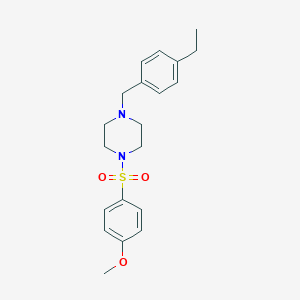
2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAA belongs to the class of N-arylacetamides, which have been shown to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide is not fully understood, but it is thought to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide can reduce pain and inflammation in animal models, and it may have similar effects in humans. 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide has also been shown to have anticonvulsant effects, suggesting that it may be useful in the treatment of epilepsy. Additionally, 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide in lab experiments is that it is relatively easy to synthesize, and it is readily available. Additionally, 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans. However, one limitation of using 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide. One area of interest is its potential use as a treatment for neuropathic pain in humans. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide and its effects on neurotransmitters and enzymes involved in inflammation. Finally, studies are needed to investigate the long-term safety and efficacy of 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide in humans.
Synthesemethoden
The synthesis of 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide involves the reaction of 2-methoxybenzoyl chloride with 3-methylpyridin-2-amine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide. The yield of the synthesis process is typically around 50%.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its role as a potential treatment for neuropathic pain. Studies have shown that 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide has analgesic effects in animal models of neuropathic pain, and it may be effective in reducing pain in humans as well. Additionally, 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide has been investigated for its potential use as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models of arthritis.
Eigenschaften
Produktname |
2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide |
|---|---|
Molekularformel |
C15H16N2O2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H16N2O2/c1-11-6-5-9-16-15(11)17-14(18)10-12-7-3-4-8-13(12)19-2/h3-9H,10H2,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
JDZLAKMOEZDJMI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=CC=CC=C2OC |
Kanonische SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)

![1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)

![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)


![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)


![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)
